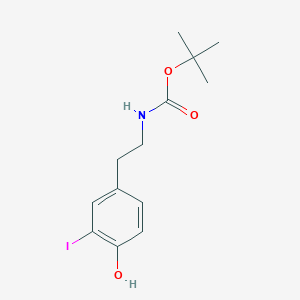

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

Description

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate is a synthetic carbamate derivative characterized by a phenethyl backbone substituted with hydroxyl and iodine groups at the 4- and 3-positions, respectively, and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in pharmaceutical and chemical research as an intermediate for synthesizing bioactive molecules. The hydroxyl group introduces polarity, influencing solubility and reactivity in downstream applications.

Properties

IUPAC Name |

tert-butyl N-[2-(4-hydroxy-3-iodophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18INO3/c1-13(2,3)18-12(17)15-7-6-9-4-5-11(16)10(14)8-9/h4-5,8,16H,6-7H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMBWFNUOPTEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469540 | |

| Record name | tert-Butyl [2-(4-hydroxy-3-iodophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788824-50-0 | |

| Record name | tert-Butyl [2-(4-hydroxy-3-iodophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate typically involves multiple steps One common synthetic route starts with the iodination of a phenol derivative to introduce the iodine atom at the desired positionThe final step involves the formation of the carbamate moiety through a reaction with an appropriate isocyanate or carbamoyl chloride under controlled conditions .

Chemical Reactions Analysis

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties

Recent studies have indicated that derivatives of tert-butyl 4-hydroxy-3-iodophenethylcarbamate exhibit neuroprotective effects. For instance, a related compound has shown moderate protective activity against amyloid beta-induced toxicity in astrocytes. This is attributed to its ability to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer’s disease pathology. The compound acts as both a β-secretase and an acetylcholinesterase inhibitor, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Antioxidant Activity

The compound also exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases. This compound can scavenge free radicals and reduce inflammation, thereby protecting cells from oxidative damage .

Materials Science

Polymeric Applications

In materials science, this compound has been explored for its use as an additive in polymer formulations. Its antioxidant properties make it suitable for stabilizing polyolefins against thermal degradation during processing and storage. The compound can enhance the longevity and performance of polymers used in various applications, including packaging materials and automotive components .

Synthesis of Advanced Materials

The compound can be utilized in the synthesis of advanced materials through its incorporation into polymer matrices. This integration can lead to enhanced mechanical properties and thermal stability of the resulting materials, making them suitable for high-performance applications .

Antioxidant Applications

Food Industry

this compound may find applications as a food additive due to its antioxidant properties. Antioxidants are crucial in preventing the oxidation of food products, which can lead to spoilage and loss of nutritional value. Regulatory assessments have indicated that compounds with similar structures are safe for use in food contact materials, provided they meet specific migration limits .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Neuroprotection Study | Demonstrated that related compounds protect astrocytes from amyloid beta toxicity | Potential for developing Alzheimer’s treatments |

| Polymer Stability Research | Found that incorporating the compound improves thermal stability in polyolefins | Enhances durability of plastic products |

| Food Safety Assessment | Evaluated safety as a food additive with low migration levels | Supports use in food packaging |

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. The carbamate moiety can interact with enzymes and other proteins, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate, we compare it with three analogous carbamates:

tert-Butyl (4-chlorophenethyl)carbamate (CAS 167886-56-8)

- Structural Differences : The iodine and hydroxyl groups in the target compound are replaced by a single chlorine at the 4-position.

- Physicochemical Properties: Property this compound tert-Butyl (4-chlorophenethyl)carbamate Molecular Formula C₁₃H₁₈INO₃ C₁₃H₁₈ClNO₂ Molecular Weight (g/mol) ~355.2 (calculated) 255.74 (reported) Key Substituents 4-OH, 3-I 4-Cl Solubility Moderate in polar aprotic solvents (e.g., DMF) Similar, but higher lipophilicity due to Cl Stability Susceptible to dehalogenation under basic conditions More stable under acidic conditions

- Applications: The chlorine derivative is used as a non-hazardous intermediate in drug discovery, whereas the iodine analog’s reactivity enables radiopharmaceutical labeling or palladium-catalyzed coupling .

tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate (CAS 2108750-69-0)

- Structural Differences : The iodine and hydroxyl groups are replaced by a benzyloxy group (3-position) and a methyl group (4-position).

- Physicochemical Properties: Property this compound tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate Molecular Formula C₁₃H₁₈INO₃ C₁₉H₂₃NO₃ Molecular Weight (g/mol) ~355.2 313.39 Key Substituents 4-OH, 3-I 3-OBn, 4-CH₃ Solubility Moderate in DMSO, methanol Higher lipophilicity due to benzyl group

Applications : The benzyloxy-methyl derivative is employed in peptide synthesis and as a precursor for kinase inhibitors, whereas the iodine-hydroxyl analog’s polarity makes it suitable for hydrophilic drug conjugates .

(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate

- Structural Differences : The phenethyl backbone is replaced by a biphenyl-linked hydroxypropan-2-yl group.

- Key Properties: The biphenyl moiety enhances aromatic stacking interactions in receptor-binding studies. The hydroxypropan-2-yl group introduces stereochemical complexity, unlike the planar phenethyl backbone of the target compound . Classified as non-hazardous, similar to the 4-chloro derivative .

Research Findings and Implications

Reactivity : The iodine in this compound enables Suzuki-Miyaura coupling, a feature absent in chloro or methyl analogs .

Solubility : The hydroxyl group improves aqueous solubility compared to benzyloxy or biphenyl derivatives, critical for in vitro assays .

Stability : The Boc group in all analogs provides acid-labile protection, but the iodine substituent’s susceptibility to nucleophilic displacement limits its use in strongly basic environments .

Biological Activity

Tert-butyl 4-hydroxy-3-iodophenethylcarbamate, often referred to as M4 , is a compound that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease (AD). This article explores the biological activity of M4, focusing on its mechanisms of action, effects on cellular models, and implications for treatment strategies.

M4 exhibits multiple mechanisms that contribute to its biological activity:

- Enzyme Inhibition :

- Amyloid Aggregation Inhibition :

- Anti-inflammatory Effects :

In Vitro Studies

Research has focused on the protective effects of M4 in astrocyte models exposed to Aβ1-42:

- Cell Viability : M4 treatment resulted in a modest reduction in cell death induced by Aβ1-42, indicating some protective effects against oxidative stress and inflammatory responses.

- Cytokine Production : Treatment with M4 led to decreased TNF-α levels but did not significantly alter IL-6 levels, suggesting a selective modulation of inflammatory pathways .

In Vivo Studies

The efficacy of M4 was further evaluated using an in vivo model involving scopolamine-induced cognitive impairment:

- Cognitive Function : Although M4 showed some ability to decrease Aβ plaque formation compared to untreated controls, it was less effective than galantamine, another known cognitive enhancer .

- Histopathological Analysis : Congo red staining revealed Aβ aggregates in both treatment groups (M4 and galantamine), but the extent was significantly lower in the galantamine group compared to M4 .

Summary Table: Biological Activity Overview

| Activity Type | Measurement/Effect | Value/Outcome |

|---|---|---|

| β-secretase Inhibition | IC50 | 15.4 nM |

| Acetylcholinesterase Inhibition | Ki | 0.17 μM |

| Aβ Aggregation Inhibition | % Inhibition at 100 μM | 85% |

| TNF-α Reduction | Comparison with Aβ-treated control | Moderate (not statistically significant) |

| Cognitive Improvement | Comparison with scopolamine model | Less effective than galantamine |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing tert-butyl 4-hydroxy-3-iodophenethylcarbamate, and what protection strategies are employed?

- Methodological Answer : Synthesis typically involves sequential protection, coupling, and iodination. For example, tert-butyl carbamate formation is achieved via Boc-protection of the amine group, followed by iodination at the aromatic ring using iodine monochloride (ICl) or N-iodosuccinimide (NIS). Deprotection under acidic conditions (e.g., TFA) yields the final product. Reference protocols from analogous tert-butyl carbamate syntheses highlight the use of anhydrous conditions and catalytic bases like DMAP for efficient coupling .

Q. What are the recommended handling and storage protocols for this compound?

- Methodological Answer : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture, heat, and ignition sources (e.g., static discharge). Use explosion-proof equipment in handling areas, and ensure ventilation to limit vapor accumulation. Safety data sheets (SDS) recommend grounding metal containers during transfer to minimize electrostatic risks .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Employ a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and carbamate integrity.

- GC/MS : To assess purity and detect volatile byproducts.

- HPLC : For quantifying residual solvents or unreacted intermediates.

Structural analogs in the literature emphasize the importance of low-temperature NMR for resolving conformational isomers .

Advanced Research Questions

Q. How can experimental design optimize the iodination step in synthesis?

- Methodological Answer : Use response surface methodology (RSM) to evaluate factors like temperature, iodine source concentration, and reaction time. For example, a central composite design (CCD) can identify optimal conditions for maximizing yield while minimizing side products (e.g., di-iodinated species). Statistical tools like ANOVA help isolate significant variables, as demonstrated in epoxidation optimization studies using Mo(CO) catalysts .

Q. What computational approaches predict the conformational stability of the tert-butyl group in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations with explicit solvent models (e.g., PCM) can assess axial vs. equatorial tert-butyl positioning in solution. Dynamic NMR at low temperatures (<−40°C) experimentally validates these predictions by capturing slow conformational exchange rates. Studies on triazinanes highlight the necessity of solvent inclusion in DFT models to match experimental observations .

Q. How does the 3-iodo substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom serves as a directing group and participates in Ullmann or Suzuki-Miyaura couplings. Kinetic studies using Pd catalysts (e.g., Pd(PPh)) show that electron-withdrawing substituents (e.g., −I) enhance oxidative addition rates. Compare reactivity with non-iodinated analogs to quantify steric/electronic effects. Positional isomerism (e.g., 3- vs. 4-iodo) significantly alters regioselectivity, as seen in nitro-substituted benzyl derivatives .

Q. What are the mechanisms of oxidative degradation for this compound under environmental conditions?

- Methodological Answer : Advanced oxidation processes (AOPs) like UV/Fe(II)/HO generate hydroxyl radicals that cleave the carbamate and aryl iodide bonds. Monitor degradation byproducts via LC-MS and quantify mineralization rates using TOC analysis. Studies on methyl tert-butyl ether (MTBE) degradation provide a framework for modeling reaction pathways and optimizing AOP parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.